[2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol
Description
Properties
IUPAC Name |
[2-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c7-3-6(4-8)5-9-1-2-10-6/h7-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFWEUMPRZNBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol typically involves the reaction of formaldehyde with 1,4-dioxane under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which subsequently undergoes further hydroxymethylation to yield the final product. The reaction conditions often include the use of aqueous formaldehyde (37-41%) in a basic medium, such as sodium hydroxide or potassium hydroxide, at elevated temperatures.
Industrial Production Methods
Industrial production of [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out at temperatures ranging from 60 to 80°C, with careful control of the pH to optimize yield and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
[2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of [2-(Formyl)-1,4-dioxan-2-yl]methanol or [2-(Carboxyl)-1,4-dioxan-2-yl]methanol.
Reduction: Formation of [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol.
Substitution: Formation of halogenated derivatives or alkyl-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be modified to produce compounds with potential therapeutic applications, such as antimicrobial or anticancer agents.
Medicine
In medicine, derivatives of [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol are being investigated for their potential use as drug candidates. The compound’s ability to undergo various chemical modifications makes it a valuable scaffold for drug development.
Industry
In the industrial sector, [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol is used in the production of polymers and resins. Its hydroxymethyl groups provide reactive sites for polymerization, leading to the formation of materials with desirable properties.
Mechanism of Action
The mechanism of action of [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with target molecules, facilitating binding and subsequent biological activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogues
Monohydroxymethyl Derivatives
(a) [(2R)-1,4-Dioxan-2-yl]methanol
- Molecular Formula : C₅H₁₀O₃
- Molar Mass : 118.13 g/mol
- Key Features : A single hydroxymethyl group at the 2-position of the dioxane ring. The (R)-enantiomer (CAS: 406913-88-0) is well-characterized, with a purity of 95% and applications in asymmetric synthesis .
- Biological Activity: Derivatives like 2-[(5-methyl-1,4-dioxan-2-yl)methoxy]ethanol exhibit antibacterial activity (e.g., MIC = 32 μg/mL against E. faecalis), though the parent compound itself is less active .
(b) [(2S)-1,4-Dioxan-2-yl]methanol
Comparison :
| Property | [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol | [(2R)-1,4-Dioxan-2-yl]methanol |
|---|---|---|
| Molecular Formula | C₆H₁₂O₄ | C₅H₁₀O₃ |
| Molar Mass (g/mol) | 148.16 | 118.13 |
| Functional Groups | Two hydroxymethyl groups | One hydroxymethyl group |
| Applications | Drug intermediates, polymer synthesis | Chiral ligands, asymmetric synthesis |
Dihydroxymethyl Derivatives
(a) 1,4-Dioxane-2,5-dimethanol (Mixture of Diastereomers)
- Molecular Formula : C₆H₁₂O₄
- Molar Mass : 148.16 g/mol
- Key Features : Hydroxymethyl groups at positions 2 and 5 of the dioxane ring. This compound (CAS: 14236-12-5) exists as a diastereomeric mixture, with a melting point of 91–93°C and solubility in polar solvents .
- Applications : Used as a crosslinking agent in polymer chemistry due to its bifunctional hydroxyl groups .
Comparison :
| Property | [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol | 1,4-Dioxane-2,5-dimethanol |
|---|---|---|
| Substituent Positions | Both hydroxymethyl groups at position 2 | Hydroxymethyl at 2 and 5 |
| Stereochemistry | Single stereoisomer (if resolved) | Diastereomeric mixture |
| Melting Point | Not reported | 91–93°C |
| Reactivity | Potential for intramolecular H-bonding | Enhanced crosslinking capacity |
The positional isomerism between these compounds leads to divergent applications. While 1,4-Dioxane-2,5-dimethanol is preferred in materials science, the target compound’s symmetrical substitution may favor stability in pharmaceutical formulations .
Functionalized Derivatives in Drug Discovery
- Example : N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide
- Role : A matrix metalloproteinase-13 inhibitor with oral bioavailability, highlighting the utility of hydroxymethyl-dioxane motifs in drug design .
- Comparison : The target compound’s dual hydroxymethyl groups could enhance binding affinity compared to simpler analogues, though steric effects may limit penetration in some targets .
Biological Activity
[2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol, also known as (R)-2-(hydroxymethyl)-1,4-dioxane, is a compound characterized by its unique dioxane ring structure and hydroxymethyl functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications.
- Molecular Formula : C5H10O3
- Molecular Weight : Approximately 118.13 g/mol
- Structure : The compound features a six-membered dioxane ring containing two oxygen atoms and a hydroxymethyl group that enhances its reactivity and biological activity.
The biological activity of [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol is primarily attributed to its ability to form hydrogen bonds with target molecules. This interaction facilitates binding to various biological targets, leading to diverse biological effects. The compound's mechanism may involve:
- Oxidative Stress Modulation : Influencing reactive oxygen species (ROS) production.
- Enzyme Inhibition : Acting as an inhibitor for specific enzymes.
- Receptor Modulation : Interacting with cellular receptors to elicit biological responses.
Antiviral Activity
Research has shown that derivatives of [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol exhibit antiviral properties. For instance, one study reported that a related compound demonstrated significant inhibition of Sindbis virus replication with an effective concentration (EC50) of 3.4 µM without cytotoxicity at concentrations up to 1 mM . This suggests that modifications to the dioxane structure can enhance antiviral efficacy.
Antimicrobial Potential
The compound is also being explored for its antimicrobial properties. Its structural characteristics allow it to be modified into various derivatives that may possess enhanced activity against bacterial and fungal pathogens. The hydroxymethyl group plays a crucial role in these interactions by participating in hydrogen bonding with microbial targets .
Study 1: Antileishmanial Activity
A recent study evaluated the antileishmanial activity of synthetic dioxane derivatives, including those related to [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol. The compounds were tested against Leishmania donovani, revealing promising results where certain derivatives inhibited parasite growth effectively. The mechanism involved ROS production and enzyme inhibition pathways .
Study 2: Structure-Activity Relationship (SAR)
In another investigation focusing on the SAR of dioxane-based compounds, researchers synthesized various analogs of [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol. They found that modifications at the hydroxymethyl position significantly affected the biological activity against viral infections. This underscores the importance of structural nuances in enhancing therapeutic potential .
Data Summary
| Biological Activity | Compound | EC50 (µM) | Cytotoxicity |
|---|---|---|---|
| Antiviral | (R)-4 | 3.4 | Not cytotoxic at 1000 µM |
| Antileishmanial | Dioxane Derivative | Varies | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
